molecular formula C17H16N4O B11667557 3,5-Dimethyl-N-(3-phenoxybenzylidene)-4H-1,2,4-triazol-4-amine

3,5-Dimethyl-N-(3-phenoxybenzylidene)-4H-1,2,4-triazol-4-amine

Cat. No.: B11667557
M. Wt: 292.33 g/mol
InChI Key: CSPGMDKBWZOPIE-LDADJPATSA-N
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Description

3,5-Dimethyl-N-(3-phenoxybenzylidene)-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3,5-Dimethyl-N-(3-phenoxybenzylidene)-4H-1,2,4-triazol-4-amine typically involves the condensation reaction between 3-phenoxybenzaldehyde and 3,5-dimethyl-4-amino-1,2,4-triazole. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization.

Chemical Reactions Analysis

3,5-Dimethyl-N-(3-phenoxybenzylidene)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-N-(3-phenoxybenzylidene)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3,5-Dimethyl-N-(3-phenoxybenzylidene)-4H-1,2,4-triazol-4-amine can be compared with other triazole derivatives, such as:

    1,2,4-Triazole: A basic triazole compound with a wide range of biological activities.

    Fluconazole: A triazole antifungal medication used to treat fungal infections.

    Itraconazole: Another triazole antifungal agent with a broad spectrum of activity.

The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

(E)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-(3-phenoxyphenyl)methanimine

InChI

InChI=1S/C17H16N4O/c1-13-19-20-14(2)21(13)18-12-15-7-6-10-17(11-15)22-16-8-4-3-5-9-16/h3-12H,1-2H3/b18-12+

InChI Key

CSPGMDKBWZOPIE-LDADJPATSA-N

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3)C

Canonical SMILES

CC1=NN=C(N1N=CC2=CC(=CC=C2)OC3=CC=CC=C3)C

Origin of Product

United States

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